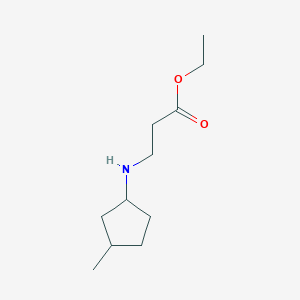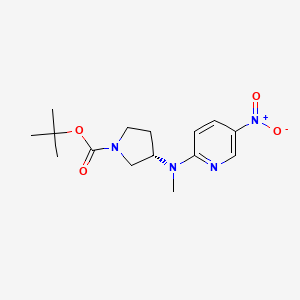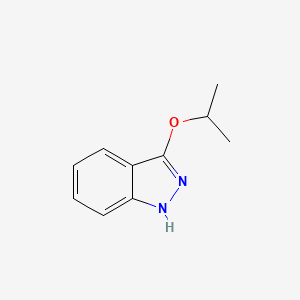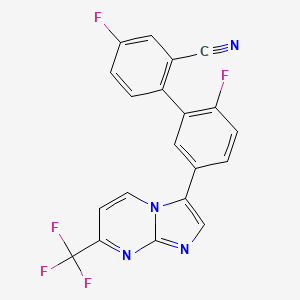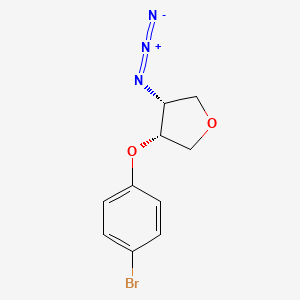
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane: is a chemical compound with the molecular formula C10H10BrN3O2. It is characterized by the presence of an azido group (-N3) and a bromophenoxy group attached to a tetrahydrofuran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and tetrahydrofuran.
Formation of Intermediate: The 4-bromophenol is reacted with an appropriate azide source, such as sodium azide, under suitable conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the tetrahydrofuran ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, resulting in the formation of cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro or amino derivatives of the original compound.
Reduction: The major product is cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: Various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound’s reactivity makes it a valuable tool for studying reaction mechanisms in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.
Bioconjugation: The azido group can be used in bioconjugation reactions, where it is attached to biomolecules for various biological studies.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The bromophenoxy group can interact with various biological targets, potentially leading to pharmacological effects.
Comparación Con Compuestos Similares
cis-3-Azido-4-(4-chlorophenoxy)tetrahydrofuran: Similar structure with a chlorine atom instead of a bromine atom.
cis-3-Azido-4-(4-fluorophenoxy)tetrahydrofuran: Similar structure with a fluorine atom instead of a bromine atom.
cis-3-Azido-4-(4-methylphenoxy)tetrahydrofuran: Similar structure with a methyl group instead of a bromine atom.
Uniqueness: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C10H10BrN3O2 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)16-10-6-15-5-9(10)13-14-12/h1-4,9-10H,5-6H2/t9-,10+/m1/s1 |
Clave InChI |
QHMIOPSZVRWCCV-ZJUUUORDSA-N |
SMILES isomérico |
C1[C@H]([C@H](CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
SMILES canónico |
C1C(C(CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


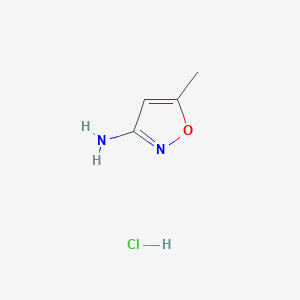

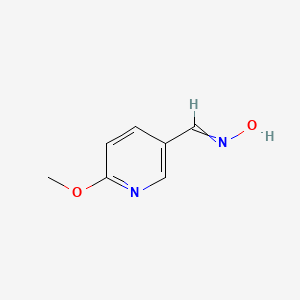
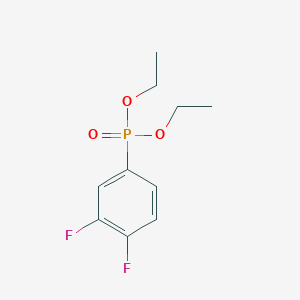
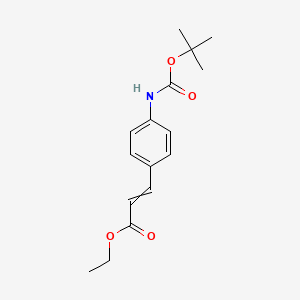
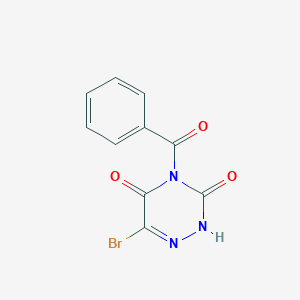
![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)
